Prop-2-en-1-yl 4-[(2,6-dimethoxypyrimidin-4-yl)amino]-4-oxobutanoate
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Overview
Description
PROP-2-EN-1-YL 3-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)CARBAMOYL]PROPANOATE is a chemical compound with a complex structure that includes a prop-2-en-1-yl group and a 2,6-dimethoxypyrimidin-4-yl carbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROP-2-EN-1-YL 3-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)CARBAMOYL]PROPANOATE typically involves the reaction of prop-2-en-1-yl alcohol with 3-[(2,6-dimethoxypyrimidin-4-yl)carbamoyl]propanoic acid. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Purification steps such as crystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
PROP-2-EN-1-YL 3-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
PROP-2-EN-1-YL 3-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)CARBAMOYL]PROPANOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of PROP-2-EN-1-YL 3-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2,6-Dichlorophenyl)-1-(4-Methoxyphenyl)prop-2-en-1-one: This compound has a similar structure but different substituents, leading to distinct properties and applications.
2-(2-((4,6-Dimethoxypyrimidin-2-yl)oxy)phenyl)-4-(Piperidin-1-yl)-5H-Chromeno[2,3-d]pyrimidine: Another compound with a similar pyrimidinyl group but different overall structure.
Uniqueness
PROP-2-EN-1-YL 3-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)CARBAMOYL]PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H17N3O5 |
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Molecular Weight |
295.29 g/mol |
IUPAC Name |
prop-2-enyl 4-[(2,6-dimethoxypyrimidin-4-yl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C13H17N3O5/c1-4-7-21-12(18)6-5-10(17)14-9-8-11(19-2)16-13(15-9)20-3/h4,8H,1,5-7H2,2-3H3,(H,14,15,16,17) |
InChI Key |
MXMQHKDDBRPCTJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC(=C1)NC(=O)CCC(=O)OCC=C)OC |
Origin of Product |
United States |
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